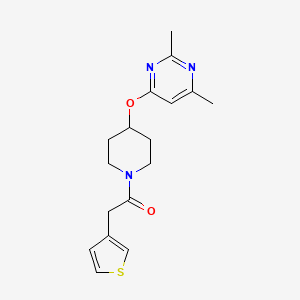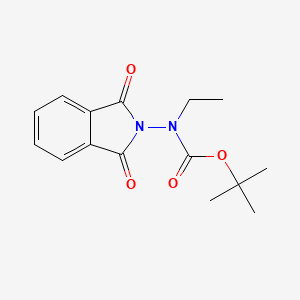![molecular formula C26H22N4O3 B2737537 6-({4-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]piperidin-1-yl}sulfonyl)-3-methyl-1,3-benzoxazol-2(3H)-one CAS No. 1251566-34-3](/img/no-structure.png)
6-({4-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]piperidin-1-yl}sulfonyl)-3-methyl-1,3-benzoxazol-2(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-({4-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]piperidin-1-yl}sulfonyl)-3-methyl-1,3-benzoxazol-2(3H)-one is a useful research compound. Its molecular formula is C26H22N4O3 and its molecular weight is 438.487. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Heterocyclic Compound Synthesis and Biological Activity
- The synthesis of complex heterocyclic compounds often involves reactions that yield products with potential biological and pharmacological applications. For instance, the treatment of dihydroisoquinolines with hydrazonoyl halides in the presence of tertiary amines in THF under reflux conditions affords triazoloisoquinolines, which have been explored for their biological activities (Awad et al., 2002). This process demonstrates the synthetic routes to obtaining fused isoquinolines, which are significant in medicinal chemistry.
Oxaziridine-mediated Intramolecular Amination
- Oxaziridine-mediated intramolecular amination of sp(3)-hybridized C-H bonds presents a method for synthesizing nitrogen-containing heterocycles, including piperidine and tetrahydroisoquinoline structures. These compounds have a wide range of applications in synthesizing biologically active molecules (Allen et al., 2009).
Antioxidant and Enzyme Inhibitory Activities
- Novel compounds incorporating piperidine and isoquinoline structures have been investigated for their antioxidant properties and inhibitory activities against enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and tyrosinase. These studies suggest potential therapeutic applications in diseases associated with oxidative stress and enzyme dysregulation (Lolak et al., 2020).
Chalcone Derivatives Incorporating Isoquinoline
- The synthesis of chalcone derivatives incorporating the isoquinoline moiety and their antimicrobial studies indicate the versatility of these compounds in developing new therapeutic agents. This research showcases the potential of structurally complex chalcones in antimicrobial applications (Mukhtar et al., 2022).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of a piperidine derivative with a benzoxazolone derivative, followed by sulfonation and oxidation reactions.", "Starting Materials": [ "4-(2-Acetyl-1-piperidinyl)-3-methyl-2-nitrobenzoate", "2-Amino-5-methylbenzenesulfonic acid", "Thionyl chloride", "Sodium hydroxide", "Hydrochloric acid", "Sodium nitrite", "Sodium acetate", "Acetic anhydride", "Sodium borohydride", "Sodium carbonate", "Ethyl acetate", "Methanol", "Water" ], "Reaction": [ "Step 1: Reduction of 4-(2-Acetyl-1-piperidinyl)-3-methyl-2-nitrobenzoate with sodium borohydride in methanol to yield 4-(2-Amino-1-piperidinyl)-3-methyl-2-nitrobenzoate", "Step 2: Diazotization of 2-Amino-5-methylbenzenesulfonic acid with sodium nitrite and hydrochloric acid to yield 2-Diazonium-5-methylbenzenesulfonic acid", "Step 3: Coupling of 4-(2-Amino-1-piperidinyl)-3-methyl-2-nitrobenzoate with 2-Diazonium-5-methylbenzenesulfonic acid in the presence of sodium acetate and acetic anhydride to yield 6-({4-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]piperidin-1-yl}sulfonyl)-3-methyl-1,3-benzoxazol-2(3H)-one", "Step 4: Sulfonation of the piperidine moiety with thionyl chloride and sodium hydroxide to yield the final product" ] } | |
Número CAS |
1251566-34-3 |
Fórmula molecular |
C26H22N4O3 |
Peso molecular |
438.487 |
Nombre IUPAC |
N-(4-ethoxyphenyl)-2-(4-methylphenyl)-3-oxo-1H-pyrazolo[4,3-c]quinoline-8-carboxamide |
InChI |
InChI=1S/C26H22N4O3/c1-3-33-20-11-7-18(8-12-20)28-25(31)17-6-13-23-21(14-17)24-22(15-27-23)26(32)30(29-24)19-9-4-16(2)5-10-19/h4-15,29H,3H2,1-2H3,(H,28,31) |
Clave InChI |
YHFYDBTZBMTFLL-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=CC3=C4C(=CN=C3C=C2)C(=O)N(N4)C5=CC=C(C=C5)C |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Azepan-1-yl-7-chloro-3-(3-fluorophenyl)[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2737455.png)

![3-Methyl-1-[4-(2-methylprop-2-enyl)piperazin-1-yl]-2-octylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2737457.png)
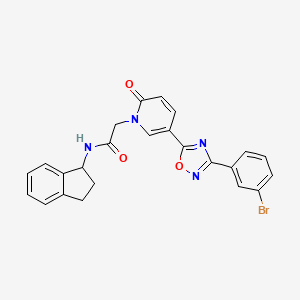
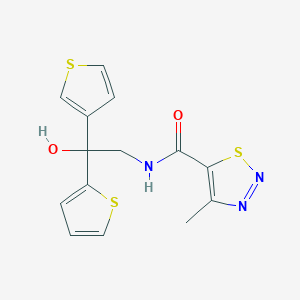
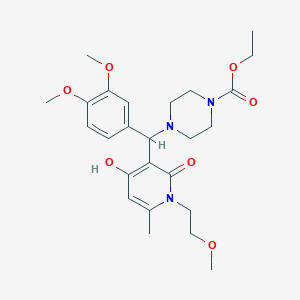
![2-({1-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-4-yl}methyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2737463.png)
methanone](/img/structure/B2737464.png)
![7-Oxaspiro[3.5]nonan-2-ol](/img/structure/B2737467.png)

![3-[[(E)-2-phenylethenyl]sulfonylamino]-N-(4-pyrrolidin-1-ylphenyl)propanamide](/img/structure/B2737472.png)
